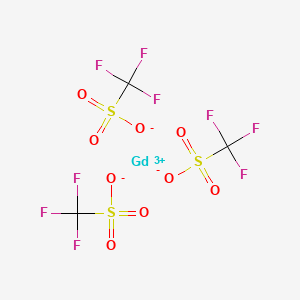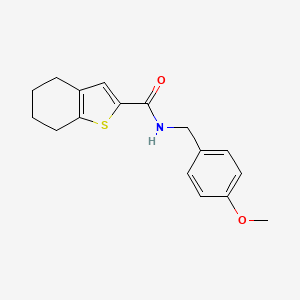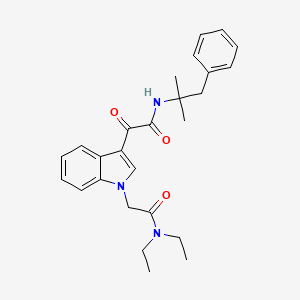![molecular formula C20H19NO4 B2751459 N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878715-91-4](/img/structure/B2751459.png)
N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes chemical properties like acidity or basicity, reactivity with other substances, and stability .Applications De Recherche Scientifique
Organic Synthesis Applications
In organic chemistry, N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide and its related compounds are frequently explored for their roles in facilitating complex synthesis processes. For instance, studies on the reaction of chromium carbene complexes with acetylenes highlight the formation of furan and phenol products, revealing the intricate mechanisms involved in creating new aromatic nuclei through such reactions (J. Mccallum et al., 1988). This research provides valuable insights into furan formation, underscoring the compound's utility in constructing complex organic frameworks.
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antiprotozoal properties. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from this compound, have shown potent in vitro and in vivo activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, offering promising avenues for the development of new antiprotozoal agents (M. Ismail et al., 2004).
Bioactive Natural Products
Further research into the bioactivities of furan-2-carboxylic acids, structurally related to this compound, has led to the discovery of compounds with significant anti-tobacco mosaic virus (TMV) and cytotoxic activities. These studies have isolated new furan-2-carboxylic acids from the roots and leaves of Nicotiana tabacum, demonstrating their potential in developing natural product-based bioactive agents with applications in agriculture and medicine (Yu-Ping Wu et al., 2018), (Guangyong Yang et al., 2016).
Antimicrobial Applications
Compounds structurally similar to this compound have been explored for their antimicrobial activities. For example, N-(4-bromophenyl)furan-2-carboxamide and its analogues have demonstrated in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii and MRSA. These findings suggest potential applications of such compounds in addressing the challenge of antibiotic resistance (A. Siddiqa et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-4-3-5-17(12-14)24-13-18-10-11-19(25-18)20(22)21-15-6-8-16(23-2)9-7-15/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECUVOOTONIXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2751377.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2751379.png)
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)

![Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2751382.png)
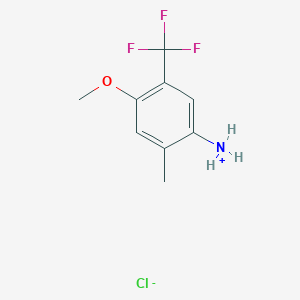
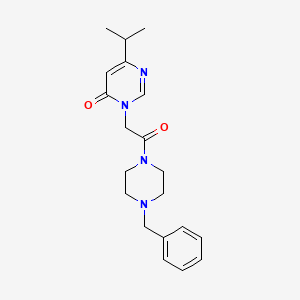

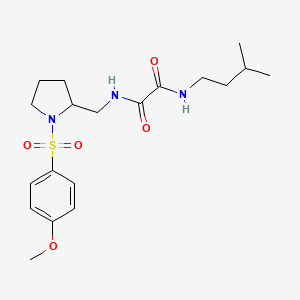
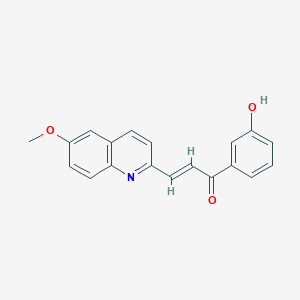
![[(E)-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]urea](/img/structure/B2751394.png)
